4-Chloro-2-(3-chlorophenyl)pyrimidine
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Overview
Description
4-Chloro-2-(3-chlorophenyl)pyrimidine is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3 Pyrimidine derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Pyrimidine, 4-chloro-2-(3-chlorophenyl)-, is a derivative of pyrido[2,3-d]pyrimidine, which is known to have a broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities . The primary targets of this compound include tyrosine kinase, extracellular regulated protein kinases – ABL kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, BCR-ABL, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, KRAS and fibroblast growth factor receptors .
Mode of Action
The compound interacts with its targets through ATP-competitive inhibition . This means that the compound competes with ATP for binding to the kinase domain of its targets, thereby inhibiting the phosphorylation and activation of downstream signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For instance, it can inhibit the PI3K/Akt/mTOR pathway, which is involved in cell survival and proliferation . It can also inhibit the MAPK pathway, which is involved in cell differentiation and apoptosis .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be studied in more detail to understand their impact on its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific targets it interacts with. For example, by inhibiting tyrosine kinase, it can prevent the activation of downstream signaling pathways involved in cell proliferation and survival, potentially leading to cell cycle arrest and apoptosis .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(3-chlorophenyl)-pyrimidine typically involves the reaction of 3-chlorobenzonitrile with a suitable pyrimidine precursor under specific conditions. One common method includes the use of phosphorus oxychloride (POCl3) as a reagent to facilitate the chlorination process. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of 4-chloro-2-(3-chlorophenyl)-pyrimidine may involve multi-step synthesis processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Techniques such as liquid chromatography and mass spectrometry are employed to monitor the reaction progress and confirm the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(3-chlorophenyl)-pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be substituted by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Coupling Reactions: The compound can participate in Suzuki coupling reactions to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiourea are commonly used under basic conditions.
Electrophilic Substitution: Reagents like bromine or nitric acid are used under acidic conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in the presence of aryl halides.
Major Products Formed
The major products formed from these reactions include substituted pyrimidine derivatives, which can exhibit enhanced biological activities and potential therapeutic applications .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound is used in the development of agrochemicals and other industrial products .
Comparison with Similar Compounds
4-chloro-2-(3-chlorophenyl)-pyrimidine can be compared with other pyrimidine derivatives, such as:
2-thio-containing pyrimidines: These compounds exhibit diverse biological activities, including antioxidant and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity, this compound shows superior cytotoxic activities against certain cancer cell lines.
Pyrido[2,3-d]pyrimidine: This compound has a broad spectrum of activities, including antitumor and antibacterial properties.
The uniqueness of 4-chloro-2-(3-chlorophenyl)-pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrimidine derivatives.
Properties
IUPAC Name |
4-chloro-2-(3-chlorophenyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2/c11-8-3-1-2-7(6-8)10-13-5-4-9(12)14-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYDXDIHHGWHIQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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